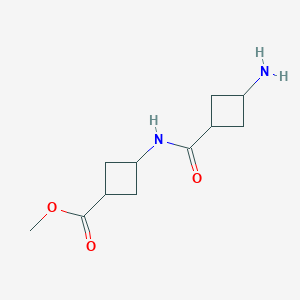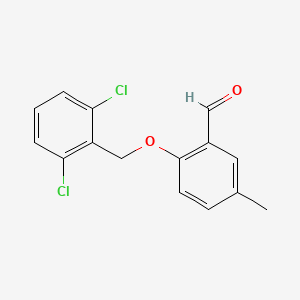
2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 It is characterized by the presence of two chlorine atoms, a benzyl group, and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-methylsalicylaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用机制
The mechanism of action of 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting their integrity and function.
相似化合物的比较
Similar Compounds
2-((2,6-Dichlorobenzyl)oxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-((2,6-Dichlorobenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(5-Carboxypentyl)-5-((2,6-Dichlorobenzyl)oxy)-1H-indole-2-carboxylic acid: Contains a similar dichlorobenzyl group but with additional functional groups.
Uniqueness
2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both the dichlorobenzyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H12Cl2O2 |
|---|---|
分子量 |
295.2 g/mol |
IUPAC 名称 |
2-[(2,6-dichlorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-5-6-15(11(7-10)8-18)19-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
InChI 键 |
FNEVVOLUHMXSEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B13328781.png)


![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
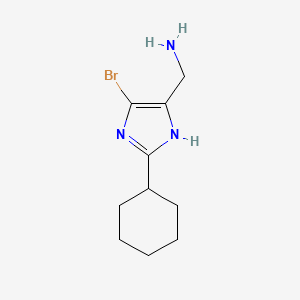
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
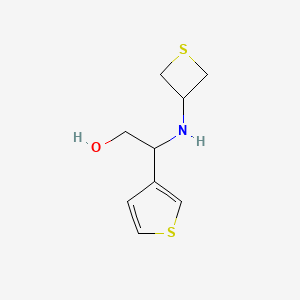
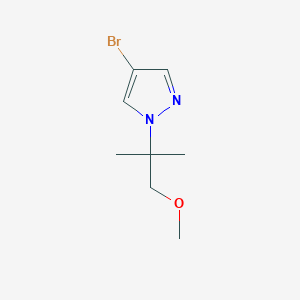
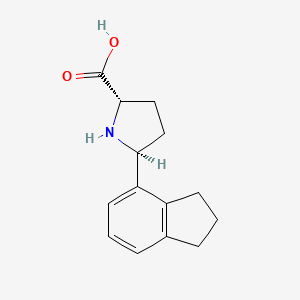
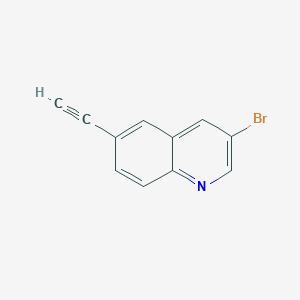
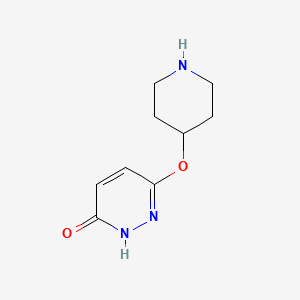
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
